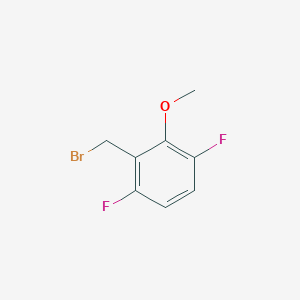

3,6-Difluoro-2-methoxybenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Difluoro-2-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O . It is a solid substance and is used for research and development purposes .

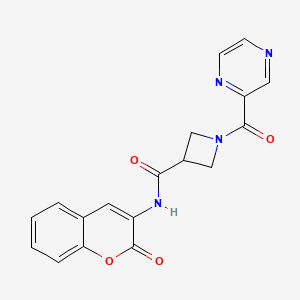

Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-methoxybenzyl bromide consists of a benzyl group attached to a bromine atom (bromomethyl), two fluorine atoms (difluoro), and a methoxy group . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis

3,6-Difluoro-2-methoxybenzyl bromide is a solid substance . The molecular weight of this compound is 237.04 . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the synthesis of carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a popular choice for many chemists .

Synthesis of Boron Reagents

“3,6-Difluoro-2-methoxybenzyl bromide” can be used in the synthesis of boron reagents . These reagents are important in various chemical reactions, including the Suzuki–Miyaura coupling mentioned above .

Drug Compound Development

Due to its unique properties, “3,6-Difluoro-2-methoxybenzyl bromide” can be used in the development of innovative drug compounds. It can be used to study molecular interactions, which is crucial in drug discovery and development.

Diastereoselective Alkylation

Although not directly related to “3,6-Difluoro-2-methoxybenzyl bromide”, benzyl bromide derivatives like “3-Methoxybenzyl bromide” have been used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . It’s possible that “3,6-Difluoro-2-methoxybenzyl bromide” could have similar applications.

Research and Laboratory Use

“3,6-Difluoro-2-methoxybenzyl bromide” is often used in research laboratories for various purposes . Its molecular weight, formula, and other properties make it a useful compound in many experimental setups .

Synthesis Pathways

This compound can be used in multi-step synthesis pathways . For example, it can be used in reactions involving lithium diisopropyl amide, dimethylsulfide borane complex, and triphenylphosphine .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Benzyl bromides, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

Benzyl bromides are typically involved in nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .

Result of Action

It’s known that strong acids can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

It’s known that acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .

properties

IUPAC Name |

2-(bromomethyl)-1,4-difluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)6(10)2-3-7(8)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUMHXFOAYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CBr)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-methoxybenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)